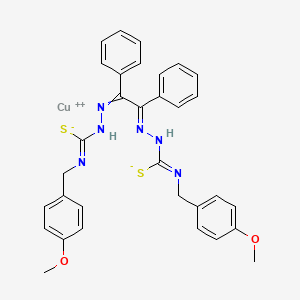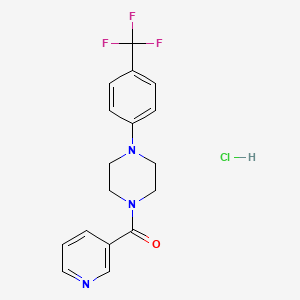
Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to maintain consistency and yield. Post-reaction, the product is purified through filtration, crystallization, and drying processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amine derivatives, which can further participate in other chemical reactions.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Oxidized azo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulphonate derivatives.
Applications De Recherche Scientifique
This compound finds extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a dye for staining and visualization purposes. In biology, it serves as a marker in various assays and experiments. In medicine, it is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Additionally, it is used in industrial applications such as textile dyeing, ink manufacturing, and as a colorant in food and cosmetics.
Mécanisme D'action
The mechanism of action of this compound largely depends on its interaction with biological molecules. The azo linkage and sulphonate groups play crucial roles in its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit microbial growth and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- Trisodium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate
- Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,8-disulphonate
Uniqueness: The uniqueness of Trisodium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)naphthalene-1,5-disulphonate lies in its specific structural configuration, which imparts distinct color properties and stability. Compared to similar compounds, it offers better solubility and compatibility with various substrates, making it a preferred choice in industrial applications.
Propriétés
Numéro CAS |
20298-05-9 |
|---|---|
Formule moléculaire |
C22H17N4Na3O13S4 |
Poids moléculaire |
742.6 g/mol |
Nom IUPAC |
trisodium;2-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C22H20N4O13S4.3Na/c1-13-20(22(27)26(25-13)14-5-7-15(8-6-14)40(28,29)12-11-39-43(36,37)38)24-23-18-10-9-16-17(21(18)42(33,34)35)3-2-4-19(16)41(30,31)32;;;/h2-10,20H,11-12H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
Clé InChI |
LREIRMMFYVWEAF-UHFFFAOYSA-K |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



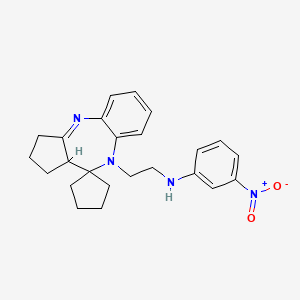

![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
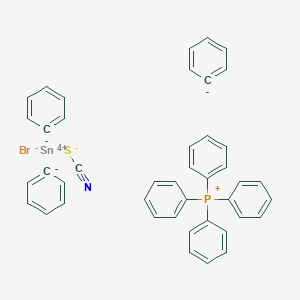
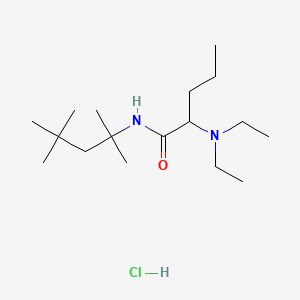

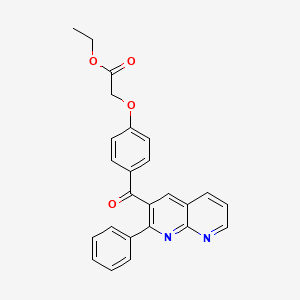
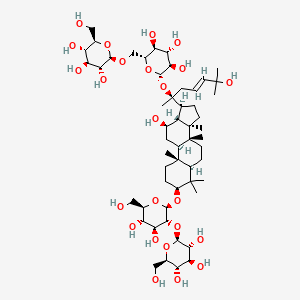

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)

